An In-depth Technical Guide to the Core Chemical Properties of 5-Phenylpiperidin-2-one
An In-depth Technical Guide to the Core Chemical Properties of 5-Phenylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylpiperidin-2-one (also known as 5-phenyl-δ-valerolactam) is a heterocyclic compound featuring a phenyl group substituted at the 5-position of a piperidin-2-one core. This six-membered lactam structure is a key scaffold in medicinal chemistry, appearing in a variety of pharmacologically active agents. While the broader class of phenylpiperidines has been extensively studied, particularly in the context of opioid and serotonin receptor modulation, the specific 5-phenyl isomer presents a unique profile.[1][2] This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, spectral characteristics, and potential biological relevance of 5-Phenylpiperidin-2-one, offering a foundational resource for researchers engaged in drug discovery and development.
Introduction and Molecular Overview
The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its conformational flexibility and its ability to engage in key interactions with biological targets.[3] When incorporated into a lactam structure and substituted with a phenyl group, as in 5-Phenylpiperidin-2-one, the resulting molecule combines rigidity from the amide bond and aromatic ring with the conformational possibilities of the saturated portion of the ring. This unique structural arrangement influences its physicochemical properties and its potential interactions with protein binding pockets.
The position of the phenyl group at the 5-position (the beta-position relative to the nitrogen atom) is a critical determinant of its chemical and biological character, distinguishing it from its more commonly studied 1-phenyl and 4-phenyl isomers. This guide will delve into the specific attributes conferred by this substitution pattern.
Physicochemical Properties
The core physicochemical properties of 5-Phenylpiperidin-2-one are essential for its handling, formulation, and application in experimental settings. While comprehensive experimental data for this specific isomer is not widely published, the fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 3973-63-5 | [4] |
| Molecular Formula | C₁₁H₁₃NO | [4] |
| Molecular Weight | 175.23 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | General chemical principles |
| Melting Point | Not explicitly reported. | - |
| Boiling Point | Not explicitly reported. | - |
| Solubility | Expected to have moderate solubility in organic solvents like methanol, ethanol, and chloroform. Limited solubility in water. | General principles of solubility for similar structures.[5] |
| SMILES | O=C1NCC(C2=CC=CC=C2)CC1 | [4] |
| InChI | InChI=1S/C11H13NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | [4] |
Synthesis and Chemical Reactivity
The synthesis of 5-substituted piperidin-2-ones can be approached through several strategic routes. A common and effective method involves the construction of the carbon skeleton followed by cyclization. One plausible and widely used approach is a multi-step sequence beginning with a Michael addition, followed by reduction and subsequent lactamization.
A representative synthetic pathway is outlined below:
Figure 1: Proposed synthetic pathway for 5-Phenylpiperidin-2-one.
Causality Behind Experimental Choices:
-
Michael Addition: The Michael addition of a carbanion derived from phenylacetonitrile to an α,β-unsaturated ester like ethyl acrylate is a classic and reliable method for forming the carbon-carbon bond at the desired position.[6][7] The use of a base like sodium ethoxide (NaOEt) is crucial for deprotonating the acidic α-hydrogen of phenylacetonitrile to generate the nucleophilic carbanion.
-
Reduction: The subsequent reduction of both the nitrile and ester functionalities is necessary to generate the amino alcohol precursor. A powerful reducing agent like Lithium aluminum hydride (LiAlH₄) is typically employed for this transformation, as it can effectively reduce both functional groups simultaneously.
-
Lactamization: The final step involves an intramolecular cyclization of the amino alcohol. This reaction, forming the stable six-membered lactam ring, can often be induced by heating, which drives off a molecule of water. In some cases, acid or base catalysis can be used to facilitate the reaction.
An alternative approach involves the catalytic hydrogenation of a corresponding 5-phenyl-2-pyridone precursor. This method leverages the stability of the aromatic pyridone ring during its synthesis, followed by a well-established reduction to the saturated piperidone.[8][9]
Spectral Analysis
4.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the C5 position, and the methylene protons of the piperidine ring.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.
-
NH Proton: A broad singlet, typically in the range of δ 5.5-8.5 ppm, which is exchangeable with D₂O.
-
C5-H (Methine): A multiplet, significantly downfield due to the adjacent phenyl group, likely in the δ 3.0-3.5 ppm range.
-
Ring Methylene Protons (C3, C4, C6): A series of complex multiplets between δ 1.8 and 2.8 ppm, showing diastereotopic splitting due to the chiral center at C5.
4.2. ¹³C NMR Spectroscopy The carbon NMR spectrum will provide key information on the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.
-
Aromatic Carbons: Multiple signals between δ 125-145 ppm.
-
C5 Carbon (Methine): A signal around δ 40-45 ppm.
-
Ring Methylene Carbons (C3, C4, C6): Signals in the aliphatic region, typically between δ 20-50 ppm.
4.3. Infrared (IR) Spectroscopy The IR spectrum is characterized by key functional group absorptions.
-
N-H Stretch: A moderate to strong, broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
C-H Stretch (Aromatic): Signals typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals typically below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
4.4. Mass Spectrometry In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 175. Key fragmentation patterns would likely involve the loss of the phenyl group or fragmentation of the piperidone ring.
Biological and Pharmacological Context
The phenylpiperidine scaffold is a privileged structure in drug discovery.[2] Derivatives have shown a wide range of biological activities, and while specific data for 5-Phenylpiperidin-2-one is limited, its structural features suggest potential areas of interest for pharmacological investigation.
-
CNS Activity: The phenylpiperidine motif is central to many centrally active agents, including analgesics and psychotherapeutics. The lipophilicity imparted by the phenyl group can facilitate crossing the blood-brain barrier.
-
Receptor Modulation: Piperidone and piperidine derivatives are known to interact with a variety of receptors, including serotonin (5-HT) receptors and chemokine receptors like CCR2.[10][11] Structure-activity relationship (SAR) studies on related compounds suggest that the position and nature of the aromatic substituent are critical for binding affinity and selectivity.
-
Enzyme Inhibition: The lactam functionality can act as a hydrogen bond donor and acceptor, making it a candidate for interaction with enzyme active sites. For example, various piperidone derivatives have been investigated as inhibitors of β-amyloid aggregation in the context of Alzheimer's disease.[12]
The specific stereochemistry at the C5 position (R or S) will be a critical factor in any biological activity, as enantiomers often exhibit significantly different pharmacological and toxicological profiles.
Experimental Protocol: Representative Synthesis of a Substituted Piperidin-2-one
While a specific protocol for 5-Phenylpiperidin-2-one is not available in the cited literature, the following is a representative, detailed procedure for the synthesis of a related piperidone structure via catalytic hydrogenation of the corresponding pyridone. This protocol can be adapted by a skilled chemist for the synthesis of the target compound.
Objective: To synthesize a piperidin-2-one derivative from its pyridone precursor via catalytic hydrogenation.[8]
Materials:
-
5-Phenyl-2(1H)-pyridone (precursor)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid (solvent)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: A high-pressure reaction vessel is charged with 5-phenyl-2(1H)-pyridone (1.0 eq) and a catalytic amount of PtO₂ (approximately 5-10 mol%).
-
Solvent Addition: Glacial acetic acid is added as the solvent to dissolve the starting material. The volume should be sufficient to create a stirrable slurry.
-
Hydrogenation: The vessel is sealed and connected to a hydrogen source. The system is purged several times with hydrogen gas to remove air.
-
Reaction Conditions: The reactor is pressurized with hydrogen gas to 50-70 bar. The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the platinum catalyst.
-
Solvent Removal: The filtrate (acetic acid solution) is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Purification: The crude product is then purified, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel, to yield the pure 5-Phenylpiperidin-2-one.
Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) and by measuring its melting point.
Figure 2: Experimental workflow for catalytic hydrogenation.
Safety and Toxicology
Specific toxicological data for 5-Phenylpiperidin-2-one are not available. However, based on related structures, it should be handled with appropriate care in a laboratory setting. Compounds containing the piperidine moiety can exhibit a range of physiological effects.[13] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required.
Conclusion
5-Phenylpiperidin-2-one is a structurally interesting lactam with potential applications in medicinal chemistry. While detailed characterization and biological evaluation of this specific isomer are not yet extensively reported in the literature, its synthesis is feasible through established organic chemistry methodologies. This guide provides a foundational understanding of its properties based on its structural relationship to better-studied compounds. Further research into its synthesis, characterization, and pharmacological activity is warranted to fully explore its potential as a building block for novel therapeutic agents.
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